molecular formula C10H8FN B11918279 7-Fluoronaphthalen-2-amine

7-Fluoronaphthalen-2-amine

Cat. No.: B11918279
M. Wt: 161.18 g/mol
InChI Key: NEVCOUQLCQKNLL-UHFFFAOYSA-N
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Description

7-Fluoronaphthalen-2-amine is an organic compound with the molecular formula C10H8FN. It is a derivative of naphthalene, where a fluorine atom is substituted at the 7th position and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoronaphthalen-2-amine typically involves the fluorination of naphthalene derivatives followed by amination. One common method is the direct fluorination of 2-naphthylamine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available naphthalene. The process includes nitration, reduction, and subsequent fluorination and amination steps. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoronaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

7-Fluoronaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoronaphthalen-2-amine involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

    2-Naphthylamine: Lacks the fluorine atom, resulting in different reactivity and applications.

    7-Chloronaphthalen-2-amine: Similar structure but with chlorine instead of fluorine, leading to different chemical properties.

    7-Bromonaphthalen-2-amine:

Uniqueness: 7-Fluoronaphthalen-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it valuable in specific synthetic and research applications where fluorinated compounds are desired .

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

7-fluoronaphthalen-2-amine

InChI

InChI=1S/C10H8FN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2

InChI Key

NEVCOUQLCQKNLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)F)N

Origin of Product

United States

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